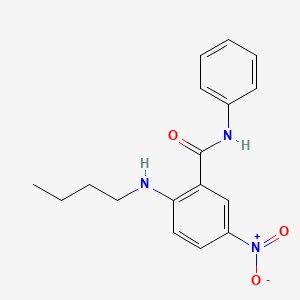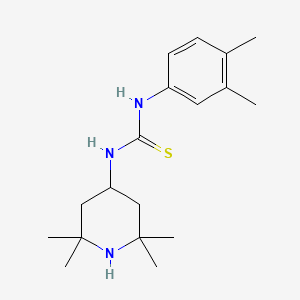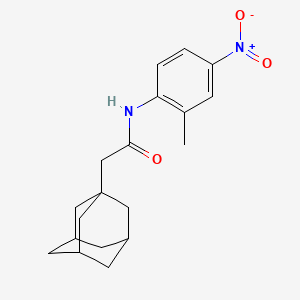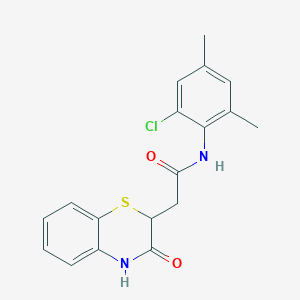
2-(butylamino)-5-nitro-N-phenylbenzamide
Overview
Description
2-(butylamino)-5-nitro-N-phenylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BB-94 or Batimastat and belongs to the class of matrix metalloproteinase inhibitors.
Mechanism of Action
The mechanism of action of 2-(butylamino)-5-nitro-N-phenylbenzamide involves the inhibition of MMPs by binding to their active site. MMPs are zinc-dependent enzymes that require a zinc ion for their catalytic activity. 2-(butylamino)-5-nitro-N-phenylbenzamide binds to the zinc ion in the active site of MMPs, thereby inhibiting their activity. This inhibition of MMPs leads to the accumulation of ECM proteins, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
The inhibition of MMPs by 2-(butylamino)-5-nitro-N-phenylbenzamide can have various biochemical and physiological effects. It can lead to the accumulation of ECM proteins, which can promote tissue repair and regeneration. It can also inhibit the invasion and metastasis of cancer cells by preventing the degradation of ECM proteins. However, the inhibition of MMPs can also have adverse effects, such as impairing the immune response and promoting fibrosis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(butylamino)-5-nitro-N-phenylbenzamide in lab experiments include its high potency and specificity for MMPs. It can also be used in various assays, such as gelatin zymography and fluorogenic substrate assays, to measure MMP activity. However, the limitations of using 2-(butylamino)-5-nitro-N-phenylbenzamide include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the research on 2-(butylamino)-5-nitro-N-phenylbenzamide. One direction is to develop more potent and selective MMP inhibitors that can be used in clinical applications. Another direction is to study the role of MMPs in various physiological and pathological processes and to investigate the potential therapeutic applications of MMP inhibitors. Additionally, the development of new assay methods for measuring MMP activity and the investigation of the molecular mechanisms of MMP inhibition can also be future directions for research on 2-(butylamino)-5-nitro-N-phenylbenzamide.
Conclusion:
In conclusion, 2-(butylamino)-5-nitro-N-phenylbenzamide is a chemical compound that has potential applications in various fields of scientific research. Its potent inhibition of MMPs makes it a promising candidate for the development of therapeutics for various diseases. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
Scientific Research Applications
2-(butylamino)-5-nitro-N-phenylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix (ECM) proteins. MMPs play a crucial role in various physiological and pathological processes, such as tissue remodeling, wound healing, and cancer metastasis. Therefore, the inhibition of MMPs by 2-(butylamino)-5-nitro-N-phenylbenzamide has potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.
properties
IUPAC Name |
2-(butylamino)-5-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-2-3-11-18-16-10-9-14(20(22)23)12-15(16)17(21)19-13-7-5-4-6-8-13/h4-10,12,18H,2-3,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICKKTXHGZFXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(butylamino)-5-nitro-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-{[4-methyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4138754.png)

![2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4138761.png)
![2-[(2-methoxyethyl)amino]-5-nitro-N-phenylbenzamide](/img/structure/B4138767.png)
![N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B4138772.png)
![3-chloro-N-[({4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4138780.png)
![10-(5-bromo-2-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4138783.png)
![7-[4-(dimethylamino)phenyl]-2-{[2-(4-morpholinyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4138787.png)
![3,6-dichloro-N-{4-[(phenylacetyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4138796.png)
amine hydrochloride](/img/structure/B4138807.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4138826.png)
methanol](/img/structure/B4138845.png)
